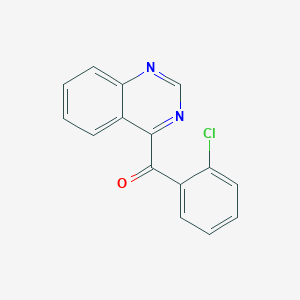
Decanenitrile, 10-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanenitrile, 10-bromo- is an organic compound with the molecular formula C10H18BrN. It is a nitrile derivative where a bromine atom is attached to the tenth carbon of the decanenitrile chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Decanenitrile, 10-bromo- can be synthesized through several methods:
Bromination of Decanenitrile: This involves the direct bromination of decanenitrile using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution Reaction: Another method involves the substitution of a suitable leaving group (e.g., a halide) on a decanenitrile precursor with a bromine atom using reagents like sodium bromide (NaBr) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of decanenitrile, 10-bromo- typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is often carried out in a continuous flow reactor to maintain consistent reaction conditions and to facilitate efficient heat management.
化学反应分析
Types of Reactions
Decanenitrile, 10-bromo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) in water.
Major Products
Nucleophilic Substitution: Corresponding substituted nitriles.
Reduction: Decylamine.
Hydrolysis: Decanoic acid.
科学研究应用
Decanenitrile, 10-bromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of pesticides and herbicides.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of decanenitrile, 10-bromo- depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through an S_N2 mechanism.
Reduction: The nitrile group is reduced to an amine via the transfer of hydride ions.
Hydrolysis: The nitrile group is converted to a carboxylic acid through the addition of water and subsequent protonation and deprotonation steps.
相似化合物的比较
Decanenitrile, 10-bromo- can be compared with other similar compounds such as:
Decanenitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
10-Bromo-1-decanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
Nonanenitrile, 9-bromo-: A shorter chain nitrile with bromine at the ninth position, affecting its physical and chemical properties.
Decanenitrile, 10-bromo- is unique due to its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.
属性
IUPAC Name |
10-bromodecanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrN/c11-9-7-5-3-1-2-4-6-8-10-12/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJWMVMFJYPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC#N)CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445081 |
Source


|
| Record name | Decanenitrile, 10-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54863-46-6 |
Source


|
| Record name | Decanenitrile, 10-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

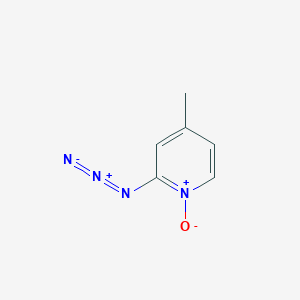
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
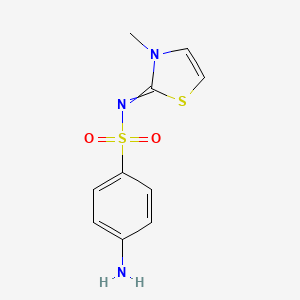
![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)

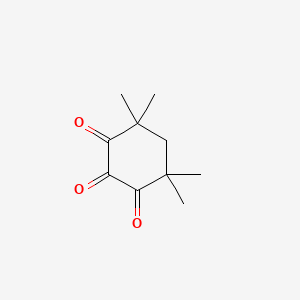
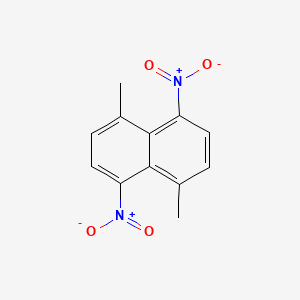

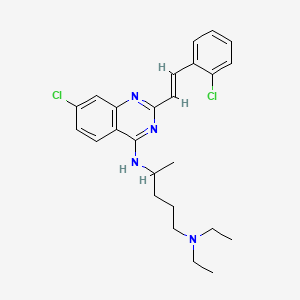
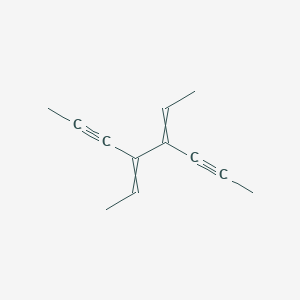
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)

